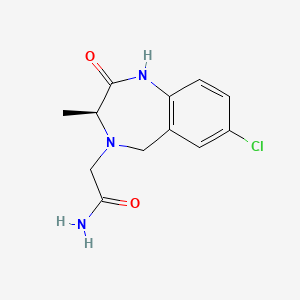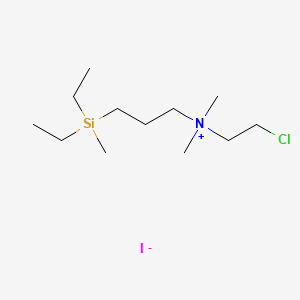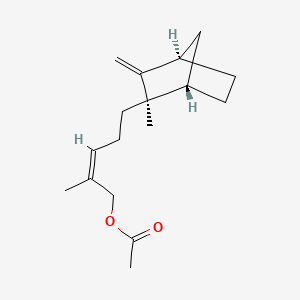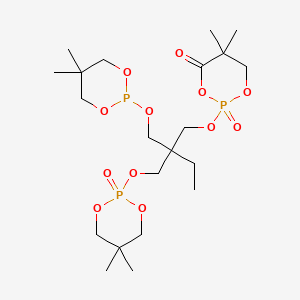
(2E)-Butenyl (1Z)-propenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-Butenyl (1Z)-propenyl ether is an organic compound with the molecular formula C7H12O. It is an ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structural configuration, where the butenyl group is in the (2E) configuration and the propenyl group is in the (1Z) configuration .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2E)-Butenyl (1Z)-propenyl ether can be achieved through several synthetic routes. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 reaction . Another method is the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercuric trifluoroacetate, followed by treatment with sodium borohydride .
Industrial Production Methods
Industrial production of ethers, including this compound, often involves acid-catalyzed dehydration of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate to form alkenes .
化学反应分析
Types of Reactions
(2E)-Butenyl (1Z)-propenyl ether undergoes various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are often unstable and can decompose explosively.
Acidic Cleavage: Ethers can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to form alcohols and alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen (O2) and hydrogen peroxide (H2O2).
Acidic Cleavage: Strong acids such as HBr and HI are used under aqueous conditions to cleave ethers.
Major Products
Oxidation: The major products are peroxides.
Acidic Cleavage: The major products are alcohols and alkyl halides.
科学研究应用
(2E)-Butenyl (1Z)-propenyl ether has various applications in scientific research:
作用机制
The mechanism of action of (2E)-Butenyl (1Z)-propenyl ether involves its interaction with molecular targets through its ether functional group. The oxygen atom in the ether can form hydrogen bonds and other interactions with biological molecules, influencing their activity and stability . The specific pathways and molecular targets depend on the context of its application, such as its use in drug delivery or as an antimicrobial agent .
相似化合物的比较
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Methyl tert-butyl ether (MTBE): An ether used as a gasoline additive.
Ethylene glycol dimethyl ether (glyme): Used as a solvent in organic synthesis.
Uniqueness
(2E)-Butenyl (1Z)-propenyl ether is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its potential biological activities make it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
21737-14-4 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC 名称 |
(E)-1-[(Z)-prop-1-enoxy]but-2-ene |
InChI |
InChI=1S/C7H12O/c1-3-5-7-8-6-4-2/h3-6H,7H2,1-2H3/b5-3+,6-4- |
InChI 键 |
QOCZFYYPDLVJLP-UZNMPDEFSA-N |
手性 SMILES |
C/C=C/CO/C=C\C |
规范 SMILES |
CC=CCOC=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)


